![molecular formula C13H14N2O B3015446 2-Methyl-6-{[(3-methylpyridin-2-yl)oxy]methyl}pyridine CAS No. 2199035-67-9](/img/structure/B3015446.png)

2-Methyl-6-{[(3-methylpyridin-2-yl)oxy]methyl}pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methylpyridines are a class of compounds that have a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) with one or more methyl groups attached . They are valuable chemical products used in a wide range of industries, such as fine chemicals, polymers, agrochemicals, etc .

Synthesis Analysis

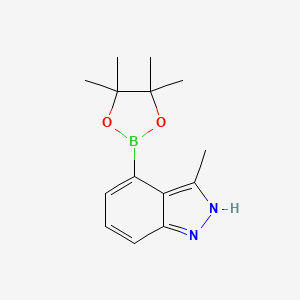

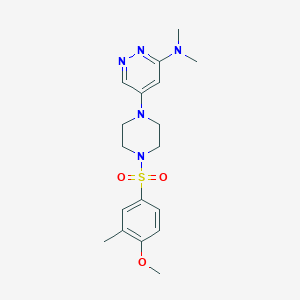

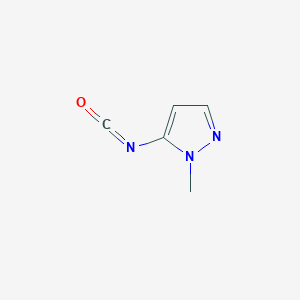

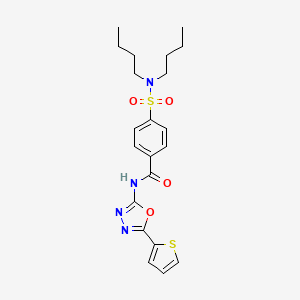

Methylpyridines can be synthesized through various methods. One method involves the condensation of acetaldehyde and ammonia in the presence of an oxide catalyst . Another method involves the condensation of acetone and acrylonitrile to give 5-oxohexanenitrile, which then cyclizes to give 2-picoline .Molecular Structure Analysis

The molecular structure of methylpyridines consists of a pyridine ring with one or more methyl groups attached. The exact structure would depend on the positions of the methyl groups on the pyridine ring .Chemical Reactions Analysis

Methylpyridines can undergo various chemical reactions. For example, they can be used as building blocks in organic synthesis, such as in the Suzuki–Miyaura coupling . They can also undergo functionalizing deboronation .Physical And Chemical Properties Analysis

The physical and chemical properties of methylpyridines would depend on the specific compound. For example, 2-methylpyridine is a colorless liquid that has an unpleasant odor similar to pyridine .Applications De Recherche Scientifique

Synthesis and Coordination Chemistry

Compounds similar to 2-Methyl-6-{[(3-methylpyridin-2-yl)oxy]methyl}pyridine have been explored for their synthesis and coordination chemistry, particularly as versatile terpyridine analogues. Such compounds have been utilized in the development of luminescent lanthanide compounds for biological sensing and iron complexes demonstrating unusual thermal and photochemical spin-state transitions, highlighting their potential in materials science and bioimaging applications (Halcrow, 2005).

Ligand Synthesis for Supramolecular Chemistry

The synthesis of 2,6-bis(trimethyltin)pyridine as a precursor for various pyridine-based ligands represents a significant advancement in supramolecular chemistry. These ligands are crucial for constructing complex molecular architectures, which have implications in molecular recognition, catalysis, and the development of new materials (Schubert & Eschbaumer, 1999).

Chemical Sensing and Molecular Electronics

The development of complexes with pyridine-based ligands, as detailed in research on (μ-Oxo)bis(μ-acetato)diiron(III) complexes, underscores the potential of these compounds in creating advanced sensors and devices for molecular electronics. Such complexes have been characterized for their infrared, UV/vis, mass, and Mossbauer spectroscopies, offering insights into their electronic structures and potential applications in sensing and electronic devices (Kodera et al., 1996).

Environmental Remediation

Compounds with pyridine moieties have been investigated for their role in environmental remediation, particularly in the sonochemical degradation of toxic organic compounds. This highlights the potential application of this compound in environmental protection and pollution control strategies (Daware & Gogate, 2020).

Mécanisme D'action

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body .

Mode of Action

It’s known that similar compounds can act as electron donors and react with π-acceptors to form solid charge transfer complexes .

Biochemical Pathways

It’s known that similar compounds can participate in suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Result of Action

Similar compounds are known to participate in various chemical reactions, leading to the formation of new compounds .

Action Environment

Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of 2-Methyl-6-{[(3-methylpyridin-2-yl)oxy]methyl}pyridine. For instance, similar compounds are known to react with carboxylic acids to give an equilibrium mixture of products .

Safety and Hazards

Propriétés

IUPAC Name |

2-methyl-6-[(3-methylpyridin-2-yl)oxymethyl]pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c1-10-5-4-8-14-13(10)16-9-12-7-3-6-11(2)15-12/h3-8H,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDNRRZMZPZPPKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)OCC2=CC=CC(=N2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B3015365.png)

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methyl-4-(2,2,2-trifluoroethylsulfanyl)pyrazol-3-amine](/img/structure/B3015366.png)

![1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 3-methyl-2-(phenylformamido)butanoate](/img/structure/B3015376.png)

![[(4-Tert-butylcyclohexylidene)amino] 3,4-dichlorobenzoate](/img/structure/B3015381.png)